molecular formula C6H12O2 B6296708 [2-(Hydroxymethyl)cyclobutyl]methanol CAS No. 5140-07-8

[2-(Hydroxymethyl)cyclobutyl]methanol

Cat. No.: B6296708
CAS No.: 5140-07-8
M. Wt: 116.16 g/mol
InChI Key: GAADRFVRUBFCML-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)cyclobutyl]methanol: is an organic compound with the molecular formula C6H12O2 It features a cyclobutane ring substituted with two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Cyclobutanedicarboxylic Anhydride: One common method involves the reduction of cis-1,2-cyclobutanedicarboxylic anhydride using lithium aluminum hydride (LiAlH4) in diethyl ether.

    Methanesulfonyl Chloride Reaction: Another method involves the reaction of trans-1,2-bis(chlorocarbonyl)cyclobutane with methanesulfonyl chloride in the presence of triethylamine and chloroform.

Industrial Production Methods: While specific industrial production methods for [2-(Hydroxymethyl)cyclobutyl]methanol are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in [2-(Hydroxymethyl)cyclobutyl]methanol can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reagents and conditions used.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification and etherification reactions, respectively.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Various alcohol derivatives.

    Substitution: Esters or ethers.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound’s structural features make it useful in studying biochemical pathways and enzyme interactions.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which [2-(Hydroxymethyl)cyclobutyl]methanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness:

    Structural Configuration: The specific positioning of the hydroxymethyl groups in [2-(Hydroxymethyl)cyclobutyl]methanol imparts unique reactivity and properties compared to its isomers.

    Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.

Properties

IUPAC Name

[2-(hydroxymethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAADRFVRUBFCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965716
Record name (Cyclobutane-1,2-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55659-54-6, 5140-07-8
Record name 1,2-Cyclobutanedimethanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclobutanedimethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Cyclobutane-1,2-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Hydroxymethyl)cyclobutyl]methanol
Reactant of Route 2
[2-(Hydroxymethyl)cyclobutyl]methanol
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[2-(Hydroxymethyl)cyclobutyl]methanol
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[2-(Hydroxymethyl)cyclobutyl]methanol
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[2-(Hydroxymethyl)cyclobutyl]methanol
Reactant of Route 6
[2-(Hydroxymethyl)cyclobutyl]methanol

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